Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows standard organic nomenclature conventions, where the pyrrolidine ring serves as the parent structure, with substituents identified by their position and chemical nature. The compound is registered under Chemical Abstracts Service number 1314400-71-9, providing a unique identifier for database searches and regulatory documentation.
The systematic name reflects the compound's structural organization: a five-membered pyrrolidine ring bearing a tert-butyl carboxylate protecting group at the nitrogen position (position 1) and a 1-hydroxyethyl substituent at the 3-position of the ring. The tert-butyl designation indicates the presence of a tertiary butyl group (2-methylpropan-2-yl) attached through an ester linkage to form the carboxylate protection. This nomenclature system ensures unambiguous identification while conveying essential structural information about the molecule's connectivity and functional group arrangement.
Alternative systematic identifiers include various database-specific codes and molecular descriptors. The compound's unique structure allows for precise identification through multiple chemical databases, facilitating research and commercial applications. The systematic approach to nomenclature ensures consistent identification across different chemical literature sources and regulatory frameworks.
Molecular Formula and Structural Isomerism
The molecular formula of this compound is C₁₁H₂₁NO₃, with a molecular weight of 215.29 grams per mole. This formula indicates the presence of eleven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a specific connectivity pattern that defines the compound's unique chemical identity.
The structural framework consists of a five-membered pyrrolidine ring containing one nitrogen atom, with two distinct substituents: a tert-butyl carboxylate group and a 1-hydroxyethyl chain. The carbon distribution includes four carbons in the pyrrolidine ring (excluding the nitrogen), four carbons in the tert-butyl group, two carbons in the hydroxyethyl substituent, and one carbonyl carbon in the carboxylate functionality. The oxygen atoms are distributed among the carboxylate functionality (two oxygen atoms) and the hydroxyl group (one oxygen atom).
Structural isomerism considerations reveal multiple possible arrangements for compounds with this molecular formula. Position isomers can exist based on the location of the hydroxyethyl substituent around the pyrrolidine ring, with 2-position and 4-position variants representing alternative connectivity patterns. Additionally, the stereochemistry of the hydroxyethyl substituent introduces the possibility of diastereomeric relationships, where the hydroxyl group can adopt different spatial orientations relative to the pyrrolidine ring plane.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Carbon Atoms | 11 |
| Hydrogen Atoms | 21 |
| Nitrogen Atoms | 1 |
| Oxygen Atoms | 3 |
Crystallographic Data and Conformational Analysis
Conformational analysis of pyrrolidine-containing compounds reveals complex dynamic behavior characteristic of five-membered ring systems. The pyrrolidine ring in this compound can adopt various envelope and twisted conformations, following established pseudorotation pathways observed in related pyrrolidine derivatives. The geometry of the pyrrolidine ring can occupy envelope conformations and twisted conformations, with the particular conformation described by two pseudorotation parameters: the phase angle and the maximum puckering amplitude.
The phase angle represents a periodic variable indicating which ring atoms are situated outside the ring plane and can range from 0° to 360°. The maximum puckering amplitude describes the degree of distortion of the five-membered ring out of the plane, with values typically ranging from 35° to 45°. For pyrrolidine derivatives with substituents at the 3-position, conformational preferences are significantly influenced by the steric and electronic properties of the attached groups.
Research on related pyrrolidine systems demonstrates that the alkylation or acylation of the pyrrolidine nitrogen atom affects the conformation of the pyrrolidine ring. The tert-butyl carboxylate protecting group in this compound likely influences the conformational equilibrium through both steric hindrance and electronic effects. The planar arrangement of the carboxylate functionality may restrict certain conformational states while stabilizing others through favorable orbital overlap.
Studies on similar pyrrolidine nucleotide analogs show that conformational analysis using experimental vicinal hydrogen-hydrogen scalar coupling constants together with computational programs can determine predominant conformational states. The two-state conformation equilibrium model commonly applies to five-membered ring systems, where rapid interconversion occurs between major conformational states.
| Conformational Parameter | Typical Range | Description |
|---|---|---|
| Phase Angle | 0° - 360° | Ring atom displacement from plane |
| Maximum Puckering Amplitude | 35° - 45° | Degree of ring distortion |
| Pseudorotation Period | Continuous | Dynamic conformational interconversion |
Comparative Analysis with Related Pyrrolidine Derivatives
Comparative structural analysis with related pyrrolidine derivatives reveals important trends in molecular organization and conformational behavior. The compound tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate represents a closely related structure where the hydroxyethyl substituent is replaced by a hydroxymethyl group. This structural modification reduces the molecular formula to C₁₀H₁₉NO₃ with a molecular weight of 201.26 grams per mole, demonstrating the systematic relationship between chain length and molecular properties.
Another significant comparative compound is tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, which differs in the position of the hydroxyl group along the ethyl chain. The 2-hydroxyethyl variant maintains the same molecular formula C₁₁H₂₁NO₃ and molecular weight of 215.29 grams per mole, but exhibits different chemical reactivity and conformational preferences due to the altered position of the hydroxyl functionality. This positional isomerism illustrates how subtle structural changes can significantly impact molecular behavior.
The stereochemical considerations become particularly important when examining compounds such as (3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine, where specific stereochemical descriptors define the three-dimensional arrangement. The presence of defined stereochemistry introduces chirality considerations that affect both physical properties and biological activity profiles. Comparison with the racemic or other stereoisomeric forms provides insights into structure-activity relationships.
Research on pyrrolidine conformational preferences demonstrates that substituent effects can tune the pyrrolidine conformation over the entire pseudorotation cycle. For compounds with different substituent patterns, such as phosphonomethyl derivatives compared to phosphonoformyl derivatives, distinct conformational preferences emerge. The trans-configuration derivatives tend to occupy different conformational equilibria compared to cis-configuration variants, with steric hindrance playing a crucial role in determining the preferred conformational states.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | Shorter alkyl chain |
| Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | Hydroxyl at 2-position |
| Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | Substituent at 2-position |
The comparative analysis reveals that pyrrolidine derivatives with different substitution patterns exhibit varying degrees of conformational flexibility. The electronic and steric properties of substituents directly influence the energy barriers between different conformational states, affecting both the kinetics and thermodynamics of conformational interconversion. Understanding these relationships provides valuable guidance for rational design of pyrrolidine-based compounds with desired conformational and chemical properties.
Properties
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVQGZTFXIGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and an appropriate hydroxyethyl precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition for Pyrrolidine Ring Formation
This foundational reaction constructs the pyrrolidine scaffold using N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and 2-fluoroacrylate under trifluoroacetic acid (TFA) catalysis :
Reagents & Conditions
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Substrates : N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine + methyl 2-fluoroacrylate
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Catalyst : Trifluoroacetic acid (TFA)
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Solvent : Dichloromethane
-
Temperature : 0–25°C (stepwise)
-
Monitoring : TLC for reaction completion (~3 hours)
Mechanism :
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TFA activates the trimethylsilyl group, generating a reactive 1,3-dipole.
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Cycloaddition with 2-fluoroacrylate forms the pyrrolidine ring via a concerted [3+2] mechanism.
Outcome :
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Yields compound VI , a fluorinated pyrrolidine intermediate.
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Purification via column chromatography produces a yellow oily product.
Grignard Reaction for Ketone Formation
The Weinreb amide intermediate (derived from compound VI ) undergoes Grignard addition to install a methyl ketone group :
Reagents & Conditions
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Substrate : Weinreb amide V
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Reagent : Methyl magnesium chloride (Grignard)
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Solvent : Tetrahydrofuran (THF)
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Temperature : −78°C → gradual warming to 0°C
Mechanism :
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Grignard reagent attacks the Weinreb amide carbonyl.
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Workup with aqueous NH4Cl liberates the methyl ketone (IV ).
Key Advantage :
-
High chemoselectivity avoids over-addition to the fluorinated pyrrolidine.
Carbonyl Reduction to Alcohol
The ketone group in compound IV is reduced to a secondary alcohol using complex hydrides :
Reagents & Conditions
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Reducing Agent : Lithium aluminum hydride (LiAlH4)
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Solvent : Diethyl ether
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Temperature : 0–5°C (strictly controlled)
Mechanism :
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LiAlH4 delivers hydride to the carbonyl carbon, forming a chiral alcohol (III ) with retention of configuration at the fluorinated center.
Yield : >85% after optimization.
Catalytic Hydrogenation for Deprotection
Benzyl group removal is achieved via Pd/C-catalyzed hydrogenation :
Reagents & Conditions
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Catalyst : 10% Pd/C
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Substrate : Compound III
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Solvent : Methanol
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Pressure : H2 atmosphere (1 atm)
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Time : 2–6 hours
Outcome :
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Quantitative cleavage of the benzyl protecting group to yield compound II .
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No observed reduction of the fluorine substituent.
Boc Protection of Amine
The free amine in compound II is protected using di-tert-butyl dicarbonate (Boc2O) :
Reagents & Conditions
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Protecting Agent : Boc2O
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Catalyst : 4-Dimethylaminopyridine (DMAP)
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Solvent : Dichloromethane
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Temperature : 20–25°C
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Time : 1–6 hours
Mechanism :
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DMAP activates Boc2O, facilitating nucleophilic attack by the pyrrolidine amine.
Yield : 90–95% after purification.
Comparative Reaction Table
| Reaction Type | Key Reagent/Condition | Product | Yield | Selectivity Notes |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | TFA, CH2Cl2, 0–25°C | Pyrrolidine VI | 60–70% | High regioselectivity |
| Grignard Addition | MeMgCl, THF, −78°C | Methyl ketone IV | 75–80% | No competing side reactions |
| Carbonyl Reduction | LiAlH4, 0–5°C | Alcohol III | >85% | Retention of fluorine stereochemistry |
| Hydrogenation | 10% Pd/C, H2, MeOH | Deprotected amine II | ~100% | Benzyl group specificity |
| Boc Protection | Boc2O, DMAP, CH2Cl2 | Protected amine I | 90–95% | Quantitative amine protection |
Critical Analysis of Reaction Pathways
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Safety and Scalability :
-
Fluorine Stability :
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Fluorine remains intact under hydrogenation and Grignard conditions, confirming its inertness in these transformations.
-
-
Stereochemical Outcomes :
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The fluorinated carbon’s configuration is preserved during ketone reduction due to the steric bulk of the pyrrolidine ring.
-
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features allow for various functionalizations that are essential in synthetic organic chemistry.
2. Biological Studies
- Enzyme Mechanisms : Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is used in studying enzyme mechanisms and protein interactions. It has been shown to modulate enzyme activity, influencing metabolic pathways through interactions with specific proteins .
- Cell Signaling : Research indicates that this compound can affect cell signaling pathways, gene expression, and cellular metabolism by stabilizing enzyme-substrate complexes through hydrogen bonding and hydrophobic interactions.
3. Medicinal Chemistry
- Pharmaceutical Precursor : It acts as a precursor in synthesizing pharmaceutical compounds, particularly those targeting neuronal nicotinic acetylcholine receptors. This application is crucial in developing drugs for neurological disorders .
- Therapeutic Potential : The compound's ability to modulate biological activity makes it a candidate for therapeutic applications, particularly in conditions where enzyme regulation is critical.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with a specific enzyme involved in metabolic regulation. The results demonstrated that the compound effectively enhanced enzyme activity by stabilizing the enzyme-substrate complex, leading to increased product formation.
Case Study 2: Pharmaceutical Development
In pharmaceutical research, this compound was utilized as a precursor for synthesizing novel drugs targeting neurological disorders. The derivatives produced showed promising results in preclinical trials, indicating potential therapeutic benefits.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and functional distinctions.
Stereoisomeric Variants
- Tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate (CAS 1307800-86-7) Key Difference: Stereochemistry at positions 2 and 1 of the pyrrolidine ring. Impact: Stereochemical variations influence binding affinity in chiral environments, such as enzyme active sites . Molecular Formula: C₁₁H₂₁NO₃ (identical to the target compound).
Substituent Modifications
Hydroxymethyl vs. Hydroxyethyl
- (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2) Substituent: Hydroxymethyl (-CH₂OH) at position 3. Molecular Formula: C₁₀H₁₉NO₃ (smaller due to shorter chain).
Trifluoromethyl and Methyl Groups
- Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) Substituents: Trifluoromethyl (-CF₃), methyl (-CH₃), and hydroxyl (-OH) at position 3. Molecular Formula: C₁₁H₁₈F₃NO₃. Impact: The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .
Ethynyl Group
- Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS 275387-76-3) Substituent: Ethynyl (-C≡CH) and hydroxyl (-OH) at position 3. Molecular Formula: C₁₁H₁₇NO₃. Impact: The ethynyl group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition .
Acetyl Group
- Tert-butyl 3-acetylpyrrolidine-1-carboxylate Substituent: Acetyl (-COCH₃) at position 3. Molecular Formula: C₁₁H₁₉NO₃. Impact: The electron-withdrawing acetyl group may reduce nucleophilicity at the pyrrolidine nitrogen, altering reactivity in coupling reactions .
Heteroatom-Containing Derivatives
- Tert-butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS MFCD21092902) Substituent: Thioether-linked hydroxyethyl (-SCH₂CH₂OH). Molecular Formula: C₁₂H₂₃NO₃S. Impact: Sulfur atoms enhance metal-binding capacity, useful in catalyst design .
Tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate (CAS 1246434-01-4)
Comparative Data Table
Biological Activity
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS No. 1314400-71-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C12H23NO3
Molecular Weight : 229.32 g/mol
Structural Characteristics : The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxyethyl moiety, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyethyl group may enhance its affinity for specific biological targets, potentially leading to therapeutic effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed as a lead for new antimicrobial agents, particularly against resistant strains.
2. Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly its effects on cell proliferation and apoptosis in cancer cell lines.
Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
Findings :
- At concentrations of 50 µM, this compound reduced cell viability by approximately 70% in HeLa cells.
- Induction of apoptosis was confirmed via flow cytometry, showing increased annexin V staining, indicating that the compound effectively triggers programmed cell death in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolidine compounds, including this compound. These studies highlight the structure-activity relationships (SAR) that govern the biological efficacy of these compounds.
Case Study: Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes involved in inflammatory processes.
| Compound | IC50 against COX-1 (µM) | IC50 against COX-2 (µM) |
|---|---|---|
| Tert-butyl derivative | 19.45 ± 0.07 | 42.1 ± 0.30 |
These results indicate that the compound may serve as a potential anti-inflammatory agent by modulating COX enzyme activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves functionalization of the pyrrolidine ring. For example, hydroxylation of a tert-butyl-protected pyrrolidine precursor can be achieved using oxidizing agents like hydrogen peroxide under acidic conditions. Intermediates are characterized via NMR spectroscopy (to confirm regiochemistry and stereochemistry) and mass spectrometry (to verify molecular weight). Deprotection of the tert-butyl group is often performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with sodium bicarbonate .
- Key Considerations : Ensure anhydrous conditions during reduction or oxidation steps to avoid side reactions. Monitor reaction progress via TLC or HPLC.
Q. How can researchers ensure the compound’s stereochemical integrity during synthesis?
- Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using chiral catalysts (e.g., enantioselective hydrogenation) are critical. For instance, the (S)- or (R)-configuration at the hydroxyethyl group can be confirmed via polarimetry or NMR with chiral shift reagents .
- Data Analysis : Compare optical rotation values ([α]D) with literature data for stereoisomeric purity assessment.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on GHS guidelines, use respiratory protection (N95 masks), nitrile gloves , and eye/face shields to prevent exposure. Ensure access to an eyewash station and emergency showers. Store the compound in a cool, dry place away from ignition sources due to potential flammability of tert-butyl esters .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
- Methodological Answer : Conduct Design of Experiments (DoE) to test variables like temperature (0–20°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., DMAP or triethylamine). For example, reactions in dichloromethane at 0°C with DMAP showed higher regioselectivity in related pyrrolidine derivatives .
- Data Contradiction Analysis : Conflicting reports on optimal solvent systems (polar vs. non-polar) may arise due to differences in substrate solubility. Use Hansen solubility parameters to rationalize solvent choices.
Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer : Advanced techniques include:
- 2D NMR (COSY, HSQC, NOESY) : To confirm spatial proximity of protons and assign stereochemistry.
- X-ray crystallography : For unambiguous determination of solid-state conformation.
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and detect trace impurities .
- Case Study : A NOESY cross-peak between the hydroxyethyl proton and pyrrolidine C3-H confirmed the syn-periplanar arrangement in a related compound .
Q. How does the hydroxyethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The hydroxyethyl moiety enhances hydrogen-bonding capacity, making it a key pharmacophore in enzyme inhibitors. For example, in kinase inhibitors, this group improves binding affinity to ATP pockets. Test reactivity via kinetic studies (e.g., monitoring ester hydrolysis rates under physiological pH) .
- Comparative Data : Analogues without the hydroxyethyl group showed 10-fold lower activity in preliminary assays for acetylcholinesterase inhibition .
Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?
- Methodological Answer : Use low-temperature reactions (e.g., –78°C for lithiation) and bulky protecting groups (e.g., Boc instead of Cbz) to sterically hinder racemization. For example, tert-butyl esters are less prone to acid-catalyzed racemization compared to methyl esters .
- Validation : Monitor enantiomeric excess (ee) via chiral HPLC at each synthetic step.
Tables for Key Data
Critical Analysis of Contradictory Evidence
- Stereochemical Outcomes : reports high enantioselectivity using chiral catalysts, while notes partial racemization under acidic conditions. This highlights the need for pH control during deprotection steps.
- Reaction Yields : Yields for similar compounds vary from 62% to 99% depending on solvent and catalyst . Optimize conditions iteratively using kinetic modeling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
